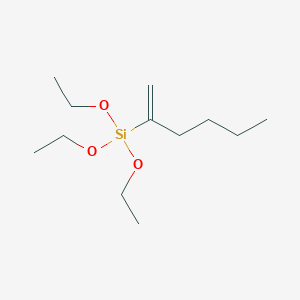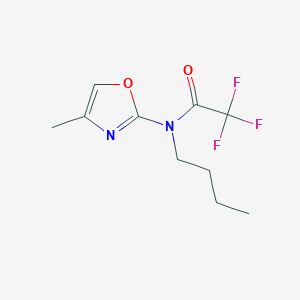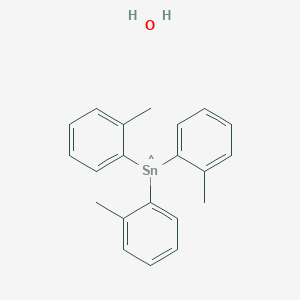
1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- is an organic compound with a complex structure that includes a naphthalene ring system substituted with carboxylic acid and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- can be achieved through several synthetic routes. One common method involves the Birch reduction of 1-naphthoic acid, followed by methylation of the resulting dihydro compound. The Birch reduction typically uses lithium or sodium in liquid ammonia as the reducing agent, and the methylation step can be carried out using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce fully saturated naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy groups and carboxylic acid functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Naphthoic Acid: A simpler analog without the methoxy groups.
2-Naphthoic Acid: Similar structure but with the carboxylic acid group in a different position.
1,2-Dihydro-2-naphthalenecarboxylic Acid: A reduced form with different hydrogenation patterns
Uniqueness: 1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups enhances its solubility and reactivity in certain chemical reactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
57393-34-7 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2,7-dimethoxy-1,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-16-9-5-3-8-4-6-11(17-2)12(13(14)15)10(8)7-9/h3,5-7,12H,4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
CRDZBAYYQBBWTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CCC2=C(C1C(=O)O)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)


![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)

![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)

![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
